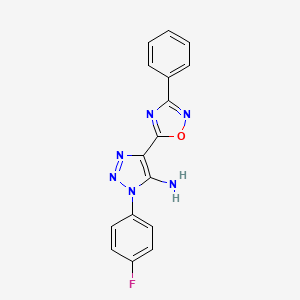

![molecular formula C23H15NO4S B6524787 N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide CAS No. 929490-23-3](/img/structure/B6524787.png)

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide” is a compound that belongs to the class of coumarins . Coumarins are a significant group of oxygen-containing heterocyclic motifs, which are broadly conveyed in nature, particularly in plants . They have been widely used in bioorganic chemistry, molecular recognition, and materials science .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In another study, substituted-N-(5-((7-methyl-2-oxo-2H-chromes-4-yl)-methyl)-1,3, 4-thiadiazol-2-yl)-benzamide derivatives were synthesized using TBTU as a coupling reagent .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another method involves the use of TBTU as a coupling reagent .Aplicaciones Científicas De Investigación

Antitubercular Activity

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide: derivatives have been synthesized and evaluated for their antitubercular potential. Researchers have focused on combating tuberculosis (TB), a highly infectious disease. The coupling reagent TBTU facilitates efficient and mild synthesis of these compounds, yielding up to 95% product. Notably, compounds 4c, 4d, and 4f exhibit activity against the H37Rv strain of Mycobacterium tuberculosis at 12.5 μg/mL . The presence of electron-withdrawing substituents on aromatic side chains enhances their efficacy.

Corrosion Inhibition

Thiophene derivatives find applications as corrosion inhibitors . Their unique electronic properties and ability to interact with metal surfaces make them promising candidates for protecting materials from corrosion.

Organic Semiconductors

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, which are essential for applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Antimicrobial Properties

The newly synthesized compounds derived from this structure exhibit significant inhibitory activity against bacterial strains . Their antimicrobial potential makes them relevant for addressing infectious diseases.

Drug Discovery

Given the urgent need for novel drug molecules against multidrug-resistant TB (MDR-TB), compounds like N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide hold promise. Researchers continue to explore their potential as part of drug discovery efforts .

Mecanismo De Acción

Target of Action

Coumarin derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological activities . They have been reported to have anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .

Mode of Action

Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .

Biochemical Pathways

These could potentially include pathways related to inflammation, bacterial and fungal growth, coagulation, oxidation, viral replication, cholinergic and monoaminergic neurotransmission, and various aspects of cancer biology .

Result of Action

These could include modulation of enzyme activity, alteration of cellular signaling pathways, inhibition of microbial growth, reduction of inflammation, and induction of cancer cell death .

Direcciones Futuras

The future directions in the research of coumarin derivatives like “N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide” could involve exploring their potential biological activities further. Given their wide range of biological activities, these compounds could be potential candidates for drug discovery .

Propiedades

IUPAC Name |

N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO4S/c1-13-8-9-14-16(12-20(25)27-18(14)11-13)22-21(15-5-2-3-6-17(15)28-22)24-23(26)19-7-4-10-29-19/h2-12H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARUIHRBXVAIQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6524715.png)

![6,8-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6524726.png)

![6-ethyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one dihydrochloride](/img/structure/B6524732.png)

![(2Z)-6-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride](/img/structure/B6524737.png)

![N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B6524743.png)

![N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B6524746.png)

![N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B6524766.png)

![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B6524781.png)

![N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B6524798.png)

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B6524807.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B6524819.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B6524825.png)

![N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B6524827.png)